7-Bromo-1H-quinazolin-4-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 225.04 g/mol. It is classified as a quinazolinone derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound is identified by its CAS number 194851-16-6 and is known for its potential applications in pharmaceutical research.
The synthesis of 7-bromo-1H-quinazolin-4-one can be achieved through various methods, including:
For instance, one synthetic route involves heating 2-amino benzoic acid derivatives with appropriate reagents in a solvent like acetonitrile, followed by bromination to yield 7-bromo-1H-quinazolin-4-one. The reaction conditions typically include refluxing and subsequent purification steps such as filtration and crystallization to isolate the product .
The compound exhibits characteristic peaks in its NMR and IR spectra that confirm its structure:
7-Bromo-1H-quinazolin-4-one can undergo several chemical reactions:
For example, when treated with sodium azide, 7-bromo-1H-quinazolin-4-one can produce azide derivatives, which are valuable intermediates in organic synthesis.
The biological activity of 7-bromo-1H-quinazolin-4-one is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways.
Research indicates that this compound may exhibit inhibitory effects on phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival . Its mechanism typically involves binding to the active site of target enzymes, leading to altered enzymatic activity.
7-Bromo-1H-quinazolin-4-one is a solid at room temperature, typically appearing as a white or off-white crystalline powder. Its melting point ranges from approximately 215°C to 218°C.
The compound is soluble in polar organic solvents such as dimethyl sulfoxide and acetonitrile but has limited solubility in water. Its stability under normal laboratory conditions allows for straightforward handling and storage .
7-Bromo-1H-quinazolin-4-one serves as an important scaffold in medicinal chemistry for designing novel therapeutic agents. Its derivatives have been explored for:
The synthesis of 7-bromo-quinazolinone hybrids involves sequential halogenation-cyclization-condensation protocols. As demonstrated in a patent (CN114436974A), 7‑bromo-6‑chloro-4(3H)‑quinazolinone serves as a pivotal precursor for anticancer and anti-angiogenic agents. The synthesis starts with 2,4-dibromo-5-chlorobenzoic acid, which undergoes carboxyl-directed bromination control. Cyclization with acetamidine hydrochloride in N,N-dimethylformamide (DMF) at 100–110°C for 8–12 hours yields the core quinazolinone scaffold. Key catalysts include copper(I) chloride (CuCl) (0.5–1.5 mol%), which enhances regioselectivity, while potassium iodide (KI) (10–15 mol%) facilitates halogen retention. Solvents critically influence purity: acetonitrile affords higher crystallinity (>98%) than propionitrile (85–90%) [1].
For hybrid derivatives like thiazole-linked quinazolinones (e.g., SA01–SA07), Suzuki–Miyaura coupling or Buchwald amination follows core formation. As applied in VEGFR2 inhibitor synthesis, 7‑bromo-quinazolinone reacts with 4‑carboxaldehyde thiazole boronic esters under Pd(PPh₃)₄ catalysis (2–5 mol%) in dioxane/water (10:1). This achieves 75–92% yield, enabling downstream hydrazone tethering for anti-angiogenic activity [3] .
Table 1: Catalytic Systems for 7-Bromo-quinazolinone Hybrid Synthesis
Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
CuCl (1 mol%) + KI | Acetonitrile/H₂O | 100–110 | 8–12 | 95–98 |
Pd(PPh₃)₄ (3 mol%) | Dioxane/H₂O (10:1) | 85 | 6 | 85–92 |
CuI/4-Hydroxyproline | DMF | 80 | 10 | 78 |
Key Insight: Copper catalysis ensures halogen stability during cyclization, while palladium enables late-stage diversification into bioactive hybrids [1] .
Bromine at C7 activates the quinazolinone core for nucleophilic displacement, facilitating C2/C6 functionalization. A validated route uses 6-bromoanthranilic acid as the starting material. Acylation with 2-chlorobenzoyl chloride in pyridine generates an N-(2-chlorophenyl)benzamide intermediate, followed by acetic anhydride-mediated dehydration at 120°C to form benzoxazinone. Subsequent reflux with methylamine (40% aqueous) induces ring expansion to 7-bromo-2-(2-chlorophenyl)-3-methylquinazolin-4(3H)-one. This method achieves 75–85% yield via NH₄SCN-assisted cyclization [7].
Halogen exchange is critical for modifying electrophilic sites. In synthesizing 2-phenyl-7-bromo derivatives, Finkelstein reaction with NaI in acetone replaces C6 chlorine, improving reactivity toward Suzuki coupling. Meanwhile, microwave-assisted amination (150°C, 20 min) using primary amines and K₂CO₃ in NMP affords C4-aminated analogs in >90% yield, versus 60–70% under conventional heating [7] [10].
Table 2: Key Intermediates and Cyclization Methods
Intermediate | Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|---|
7-Bromo-6-chloro-3H-quinazolin-4-one | Methylamine | AcOH, 80°C, 3 h | 7-Bromo-6-(methylamino)-3H-quinazolin-4-one | 88 |
6-Bromo-2-(2-chlorophenyl)quinazolinone | 2,3-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 90°C | ALX-171 (mGlu7 modulator) | 76 |
Synthetic Note: Bromine enhances electrophilicity at adjacent positions, enabling regioselective C6 derivatization prior to C7 functionalization [7] [10].
Diazotization of 7‑bromo-4‑aminoquinazolines enables aryl/heteroaryl coupling at C4, critical for anticancer and antipsychotic derivatives. A three-step sequence involves:
For antipsychotic lead ALX-171, diazonium salts from 6-amino-2-(2-chlorophenyl)quinazolin-4-one couple with 2,3-dimethoxyphenylboronic acid under Pd(OAc)₂/XPhos catalysis. This achieves 76% yield, whereas uncatalyzed reactions drop to <40%. The method tolerates electron-rich aryl groups but fails with pyridines due to catalyst poisoning [10].
Mechanism Highlight:$$\ce{ \underset{\text{7-Bromo-4-amino}}{Quinazolinone} + NaNO2 + HCl ->[\text{0-5°C}] \underset{\text{Diazonium salt}}{[Ar-N2+]Cl-} ->[CuBr][\Delta] \underset{\text{Tetrabrominated analog}}{Ar-Br} }$$
Conventional quinazolinone synthesis suffers from prolonged reflux (8–24 h) and moderate yields (50–70%). Microwave irradiation drastically optimizes both parameters. For 7-bromo-2-phenylquinazolin-4-one, solvent-free condensation of 2-amino-5-bromobenzoic acid and benzamide using NH₄PF₆ (20 mol%) under microwave (300 W, 140°C, 15 min) delivers 97% yield versus 86% under thermal conditions (12 h). The ionic catalyst enhances molecular collision efficiency while minimizing hydrolysis [6].
Copper-catalyzed cyclizations benefit significantly from microwave assistance. CuI/4-hydroxy-l-proline-mediated coupling of N-substituted 2-bromo-5-bromobenzamides with formamide at 80°C (30 min microwave) affords 3-substituted-7-bromo-quinazolinones in 88% yield. Solvent-free approaches, like I₂/K₂CO₃-promoted oxidative cyclization of 2-amino-5-bromobenzamide with acetophenones (130°C, 90 min), achieve 82–90% yield with 100% atom economy [8].
Table 3: Reaction Optimization: Conventional vs. Microwave/Solvent-Free
Method | Conditions | Time | Yield (%) | Purity Advantage |
---|---|---|---|---|
Conventional Reflux | AcOH, 120°C, hydrazine hydrate | 8 h | 75 | Moderate (85–90% by HPLC) |
Microwave (NH₄PF₆) | Solvent-free, 140°C, 300 W | 15 min | 97 | High (>99% by HPLC) |
Solvent-Free (I₂/K₂CO₃) | No solvent, 130°C | 90 min | 90 | Reduced halogen impurities |
Process Chemistry Insight: Solvent-free methods eliminate purification challenges from high-boiling-point solvents like DMF, while microwaves suppress dihalogenation byproducts [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5